1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides.
Chlorination and Ethoxylation: The aromatic ring is chlorinated and ethoxylated using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(3-hydroxyethyl)piperidine-4-carboxamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O5S/c1-2-25-16-5-4-14(12-15(16)18)26(23,24)20-9-6-13(7-10-20)17(22)19-8-3-11-21/h4-5,12-13,21H,2-3,6-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKJWOYTHWQLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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